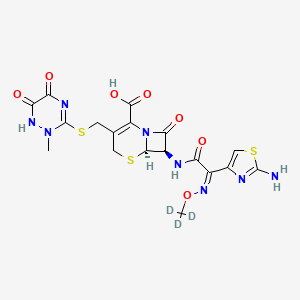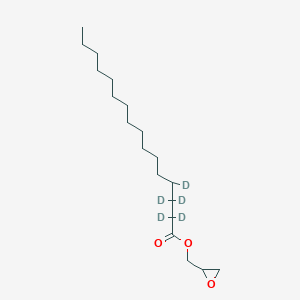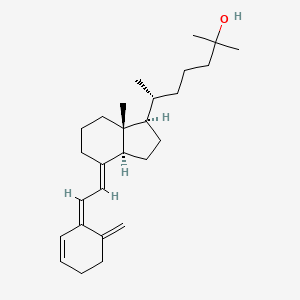
Ceftriaxone-d3 (disodique)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftriaxone is a third-generation cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It is also given before certain types of surgery to prevent infections . Ceftriaxone selectively and irreversibly inhibits bacterial cell wall synthesis by binding to transpeptidases, also called transamidases, which are penicillin-binding proteins (PBPs) that catalyze the cross-linking of the peptidoglycan polymers forming the bacterial cell wall .
Synthesis Analysis
The synthesis of Ceftriaxone comprises the reaction of 2- (2- chloroacetamido-4-thiazolyl)-2-syn-methoxyiminoacetyl chloride with (7R)-7-amino-3- deacetoxy-3- [ (2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)-thio]cephalosporonic acid (7-ACT) in water and in the presence of a base .
Molecular Structure Analysis
Ceftriaxone-d3 has the molecular formula C18H18N8O7S3 . The molecular weight is 557.6 g/mol . The IUPAC name is (6 R ,7 R )-7- [ [ (2 Z )-2- (2-amino-1,3-thiazol-4-yl)-2- (trideuteriomethoxyimino)acetyl]amino]-3- [ (2-methyl-5,6-dioxo-1 H -1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .
Chemical Reactions Analysis
Ceftriaxone sodium is an antibiotic used clinically. The quality of ceftriaxone sodium raw material is the most important factor in replicating the formulation, and a key factor affecting the quality of raw materials is the ceftriaxone sodium crystallisation process .
Applications De Recherche Scientifique
Stabilité électrochimique et dégradation
Ceftriaxone-d3 (disodique) : a fait l'objet d'études sur sa stabilité électrochimique et ses schémas de dégradation. Des recherches menées à l'aide de méthodes électrochimiques assistées par spectrophotométrie UV-Vis ont montré que le composé présentait différents profils de stabilité en présence de divers halogénures de sodium . Ces connaissances sont essentielles pour comprendre le comportement de la Ceftriaxone-d3 dans différents environnements, ce qui peut éclairer son utilisation sûre et efficace dans les traitements médicaux et son impact sur la santé environnementale.
Formulation pharmaceutique et contrôle qualité
La formulation de la Ceftriaxone-d3 (disodique) sous la direction de l'analyse de la qualité des médicaments est un autre domaine d'application important. Des études se sont concentrées sur la constance de la ceftriaxone sodique pour injection, en comparant la qualité des matières premières génériques et originales. Le processus de cristallisation de la matière première et son impact sur la qualité du produit pharmaceutique final ont été minutieusement analysés . Ces recherches sont essentielles pour garantir l'efficacité et la sécurité du médicament en milieu clinique.
Efficacité antibiotique et thérapie de réduction progressive
Ceftriaxone-d3 : a fait l'objet d'examens systématiques pour évaluer son efficacité clinique et bactériologique, en particulier lorsqu'il est utilisé dans le cadre d'une thérapie de réduction progressive pour les infections graves . Le fardeau économique de la thérapie par ceftriaxone intraveineuse et sa fiabilité dans le traitement des infections à forte mortalité sont également des domaines de recherche active. Ces recherches aident à optimiser les protocoles de traitement et à réduire les coûts de santé.
Impact environnemental et traitement des eaux usées
La présence d'antibiotiques comme la Ceftriaxone-d3 dans les eaux usées hospitalières, municipales et industrielles pharmaceutiques est une préoccupation croissante. La recherche sur l'élimination de ces composés des ressources contaminées est essentielle pour prévenir la prolifération sélective des micro-organismes et protéger la santé environnementale .
Réplication des médicaments et fabrication générique
Le processus de réplication de la formulation de la Ceftriaxone-d3 (disodique) pour la fabrication générique implique une compréhension approfondie des attributs critiques de qualité des préparations de référence. Cela comprend la détermination des attributs critiques des matériaux et des paramètres critiques du processus pour garantir la qualité et l'efficacité thérapeutique des médicaments fabriqués au niveau national .
Essais cliniques et évaluation de l'efficacité
Ceftriaxone-d3 : est souvent inclus dans des essais contrôlés randomisés pour évaluer son efficacité contre diverses infections. Ces essais sont essentiels pour déterminer les dosages appropriés, comprendre les effets secondaires potentiels et confirmer le rôle du médicament dans la médecine moderne .
Mécanisme D'action
- Ceftriaxone-d3 selectively and irreversibly inhibits bacterial cell wall synthesis by binding to transpeptidases (also known as penicillin-binding proteins or PBPs). These enzymes catalyze the cross-linking of peptidoglycan polymers, which form the bacterial cell wall .
- By inhibiting these enzymes, Ceftriaxone-d3 disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ceftriaxone-d3 (disodium) plays a significant role in biochemical reactions. It works by inhibiting the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of Ceftriaxone-d3 (disodium) binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane . These enzymes are involved in cell-wall synthesis and cell division .
Cellular Effects
Ceftriaxone-d3 (disodium) has a profound impact on various types of cells and cellular processes. It influences cell function by preventing bacteria from making a cell wall . This action disrupts the bacterial cell’s ability to grow and divide, leading to the death of the bacteria .
Molecular Mechanism
The molecular mechanism of Ceftriaxone-d3 (disodium) involves its binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ceftriaxone-d3 (disodium) can change over time. It has a very long half-life compared to other cephalosporins, which allows for the convenience of daily or twice-daily dosing . This long half-life contributes to its effectiveness over time .
Metabolic Pathways
Ceftriaxone-d3 (disodium) is primarily eliminated in the urine (33-67%) . The remainder is eliminated through secretion in the bile and removed from the body via the feces . This suggests that Ceftriaxone-d3 (disodium) is involved in both renal and hepatic metabolic pathways .
Transport and Distribution
Ceftriaxone-d3 (disodium) is distributed widely in the body fluids and tissues . The volume of distribution of Ceftriaxone-d3 (disodium) in healthy volunteers ranges from 5.8 to 15.5L , indicating its extensive distribution within the body.
Subcellular Localization
The subcellular localization of Ceftriaxone-d3 (disodium) is primarily extracellular due to its mechanism of action. It targets the cell wall synthesis machinery located in the periplasmic space of bacteria . Therefore, it does not need to enter the bacterial cell to exert its antibacterial effect .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUVRVFOQPIGI-SBUQEZGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








